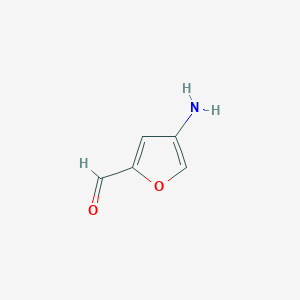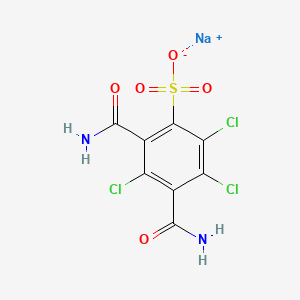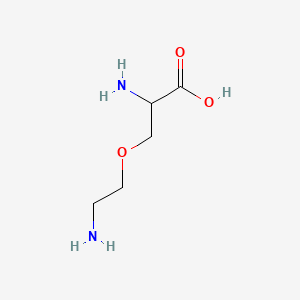
17-epi-Desogestrel Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-epi-Desogestrel Methanesulfonate is an intermediate compound used in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel, which is a progestogen with low androgenic potency. This compound is significant in the field of synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 17-epi-Desogestrel Methanesulfonate involves several steps, starting from the base compound Desogestrel. The process typically includes the methanesulfonation of Desogestrel under controlled conditions. Industrial production methods often involve the use of methanesulfonic acid and appropriate catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
17-epi-Desogestrel Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17-epi-Desogestrel Methanesulfonate is primarily used in the synthesis of 17-epi-Desogestrel, which has applications in:
Chemistry: As an intermediate in the synthesis of various steroidal compounds.
Biology: Studying the effects of progestogens on biological systems.
Medicine: Developing contraceptive agents with low androgenic activity.
Industry: Used in the production of pharmaceutical compounds.
Mecanismo De Acción
Comparación Con Compuestos Similares
17-epi-Desogestrel Methanesulfonate is unique due to its specific structure and low androgenic activity. Similar compounds include:
Desogestrel: A progestogen with higher androgenic activity.
Norgestimate: Another progestogen used in contraceptives.
Gestodene: A third-generation progestogen with different pharmacological properties.
This compound’s uniqueness lies in its low androgenic activity and its role as an intermediate in the synthesis of 17-epi-Desogestrel, making it valuable in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C23H32O3S |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate |
InChI |
InChI=1S/C23H32O3S/c1-5-22-15-16(3)21-18-10-8-7-9-17(18)11-12-19(21)20(22)13-14-23(22,6-2)26-27(4,24)25/h2,9,18-21H,3,5,7-8,10-15H2,1,4H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
Clave InChI |
OAJIWQGOBSHLFQ-FHEJEKGWSA-N |
SMILES isomérico |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)C)CCC4=CCCC[C@H]34 |
SMILES canónico |
CCC12CC(=C)C3C(C1CCC2(C#C)OS(=O)(=O)C)CCC4=CCCCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)






![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)





![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
